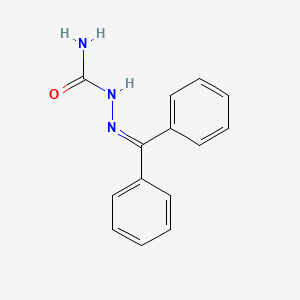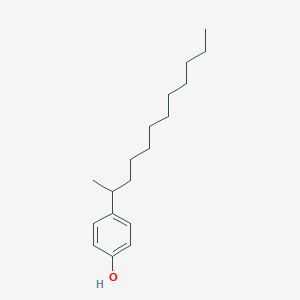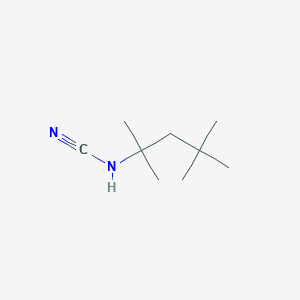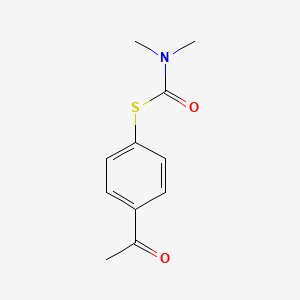
S-(4-acetylphenyl) dimethylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-acetylphenyl) dimethylcarbamothioate is an organic compound with the molecular formula C11H13NO2S It is known for its unique chemical structure, which includes a thioester linkage and an acetylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-acetylphenyl) dimethylcarbamothioate typically involves the reaction of 4-acetylphenyl isothiocyanate with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: S-(4-acetylphenyl) dimethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamothioate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamothioates.
Aplicaciones Científicas De Investigación
S-(4-acetylphenyl) dimethylcarbamothioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of S-(4-acetylphenyl) dimethylcarbamothioate involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis, releasing the active acetylphenyl moiety, which can then interact with biological targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
- S-(4-fluoro-2-nitrophenyl) dimethylcarbamothioate
- S-(4-chlorophenyl) dimethylcarbamothioate
Comparison: S-(4-acetylphenyl) dimethylcarbamothioate is unique due to its acetyl group, which imparts distinct chemical and biological properties. Compared to similar compounds with different substituents, it may exhibit different reactivity and biological activities. For example, the presence of an acetyl group can influence the compound’s ability to interact with enzymes and other molecular targets, making it a valuable compound for specific applications.
Propiedades
Número CAS |
13511-90-5 |
|---|---|
Fórmula molecular |
C11H13NO2S |
Peso molecular |
223.29 g/mol |
Nombre IUPAC |
S-(4-acetylphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C11H13NO2S/c1-8(13)9-4-6-10(7-5-9)15-11(14)12(2)3/h4-7H,1-3H3 |
Clave InChI |
HOQMOQRSJLHIOD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)SC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






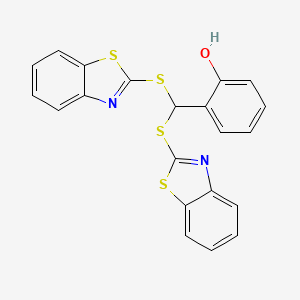
![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)


